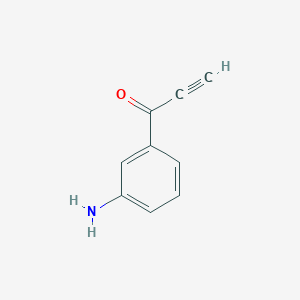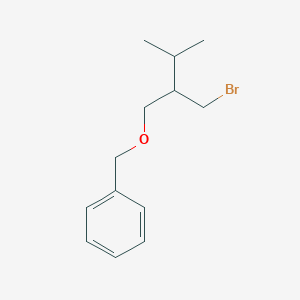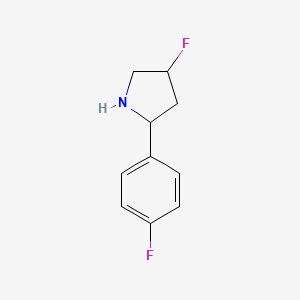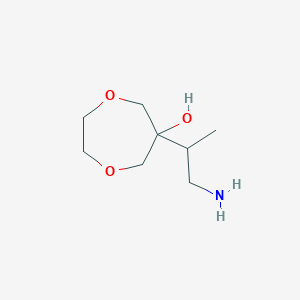
1-(3-Aminophenyl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminophenyl)prop-2-yn-1-one is an organic compound with a unique structure that includes an amino group attached to a phenyl ring, which is further connected to a propynone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the acylation of terminal alkynes with N-acylbenzotriazole in the presence of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate and catalytic amounts of zinc chloride . This method offers mild reaction conditions, short reaction times, and excellent functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed carbonylative Sonogashira coupling of terminal alkynes with aryl halides or arylhydrazines . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-Aminophenyl)prop-2-yn-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Aminophenyl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s biological activity, including its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
1-(3-Aminophenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
3-(2-Aminophenyl)-2-propyn-1-ol: This compound shares a similar structure but has a hydroxyl group instead of a carbonyl group.
1,3-Diphenyl-2-propyn-1-ol: This compound has two phenyl groups attached to the propynone moiety.
Propriétés
Formule moléculaire |
C9H7NO |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1-(3-aminophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6H,10H2 |
Clé InChI |
IWAOFZRLSWFXSO-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)C1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-benzyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160916.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
![5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
![5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B13160931.png)
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)

![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)

